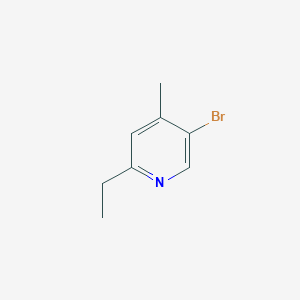

5-Bromo-2-ethyl-4-methylpyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex molecules. researchgate.net The presence of a halogen atom, such as bromine, on the pyridine ring introduces a reactive handle that can participate in a wide array of cross-coupling reactions. These reactions, including the well-known Suzuki-Miyaura coupling, enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing diverse molecular architectures. mdpi.com

The strategic placement of a halogen atom can also influence the electronic properties of the pyridine ring, impacting its reactivity and the potential for further functionalization. mdpi.com For instance, methods have been developed for the selective halogenation of pyridines, highlighting the importance of controlling the position of the halogen to achieve desired synthetic outcomes. researchgate.net

Overview of Alkyl-Substituted Pyridines and their Role in Heterocyclic Chemistry

Alkyl-substituted pyridines are another vital class of compounds in heterocyclic chemistry. The introduction of alkyl groups can significantly impact a molecule's lipophilicity, steric profile, and metabolic stability, all of which are critical parameters in drug design and materials science. The synthesis of alkyl-substituted pyridines can be achieved through various methods, including the condensation of aldehydes and ammonia (B1221849) or through modern cross-coupling techniques. wikipedia.org

The direct, position-selective alkylation of the pyridine ring has been a long-standing challenge, often leading to mixtures of products. nih.gov However, recent advancements have provided more controlled methods for introducing alkyl groups at specific positions, such as the C-4 position, further expanding the synthetic utility of these compounds. nih.govorganic-chemistry.org

Research Trajectory of 5-Bromo-2-ethyl-4-methylpyridine and Related Analogues

The specific compound, 5-Bromo-2-ethyl-4-methylpyridine, combines the features of both halogenated and alkyl-substituted pyridines. Research on this compound and its analogues is often driven by the need for specific building blocks in the synthesis of targeted molecules, particularly in the pharmaceutical industry.

The synthesis of related brominated methylpyridines has been explored through various routes, including the bromination of the corresponding methylpyridine precursors. guidechem.com For instance, 5-Bromo-2-methylpyridine (B113479) can be synthesized from 2-methylpyridine (B31789). guidechem.com The development of efficient synthetic methods for such compounds is crucial for their application in broader research and development.

Analogues of 5-Bromo-2-ethyl-4-methylpyridine have been investigated for their potential biological activities. For example, various pyridine-based compounds have been synthesized and evaluated for their anticancer properties. acs.org The substitution pattern on the pyridine ring, including the presence and position of bromo and alkyl groups, plays a critical role in determining the biological efficacy of these analogues.

Below is a table of selected analogues of 5-Bromo-2-ethyl-4-methylpyridine and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| 5-Bromo-2-methylpyridine | 3430-13-5 | C6H6BrN | 172.02 | Pharmaceutical intermediate. guidechem.com |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C6H5BrClN | 206.47 | Solid with a melting point of 29-31 °C. sigmaaldrich.com |

| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C6H6BrNO | 188.02 | Solid with a melting point of 198-202 °C. sigmaaldrich.com |

| 5-Bromo-2-iodo-4-methylpyridine | 941294-57-1 | C6H5BrIN | 297.9 | Research chemical. biosynth.com |

| 5-Bromo-2-cyclobutyl-4-methylpyridine | 2138547-77-8 | C10H12BrN | 226.11 | Research chemical. biosynth.com |

| 5-Bromo-4-methylpyridine-2-carboxylic acid ethylamide | 1403330-31-3 | C9H11BrN2O | 243.10 | Research chemical. nih.gov |

| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | C7H7BrN2O3 | 247.05 | Heterocyclic building block. bldpharm.com |

Scope and Objectives of Academic Research on 5-Bromo-2-ethyl-4-methylpyridine

Academic research focused on 5-Bromo-2-ethyl-4-methylpyridine and its analogues generally falls into several key areas:

Development of Novel Synthetic Methodologies: A primary objective is to devise more efficient, selective, and scalable routes for the synthesis of this and related substituted pyridines. google.comchemicalbook.com This includes exploring new catalysts and reaction conditions to improve yields and reduce waste. nih.gov

Exploration of Reactivity and Functionalization: Researchers investigate the reactivity of the bromo and alkyl substituents to develop new ways to functionalize the pyridine ring. This allows for the creation of a diverse library of compounds for various applications. acs.orgacs.org

Application in Medicinal Chemistry: A significant driver of research is the use of 5-Bromo-2-ethyl-4-methylpyridine as a key intermediate in the synthesis of biologically active molecules. google.com The goal is to design and synthesize novel compounds with potential therapeutic properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers aim to understand how the specific placement of substituents on the pyridine ring influences biological activity. researchgate.netnih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

5-bromo-2-ethyl-4-methylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-3-7-4-6(2)8(9)5-10-7/h4-5H,3H2,1-2H3 |

InChI Key |

XNCDFLWWWSYVGR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=C1)C)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethyl 4 Methylpyridine and Its Derivatives

Precursor-Based Synthetic Routes to the 5-Bromo-2-ethyl-4-methylpyridine Core

The construction of the 5-Bromo-2-ethyl-4-methylpyridine core relies on the strategic introduction of substituents onto a pre-existing pyridine (B92270) ring or the cyclization of acyclic precursors.

Regioselective Bromination Strategies for Pyridine Systems

Direct bromination of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions and can lead to a mixture of regioisomers. Traditional electrophilic aromatic substitution reactions on pyridines, such as halogenation, necessitate strong Brønsted or Lewis acids at elevated temperatures and frequently result in poor regioselectivity. acs.org

One approach to achieve regioselectivity is through the use of a blocking group. For instance, a simple maleate-derived blocking group can be employed to control Minisci-type decarboxylative alkylation at the C-4 position of pyridines. nih.govchemrxiv.org While this specific example focuses on alkylation, the principle of using blocking groups can be extended to direct other functionalities, including bromination, to specific positions.

Another strategy involves the reaction of a pyridine derivative with bromine in a suitable solvent. For example, the synthesis of 5-Bromo-2-methylpyridine (B113479) has been achieved by reacting 2-methylpyridine (B31789) with bromine at elevated temperatures under irradiation. guidechem.com This method, however, may require careful control of reaction conditions to favor the desired isomer. A different approach utilizes bis(dimethylacetamino)dihydrogen triiodide as a brominating agent for 2-methylpyridine in methanol (B129727) at room temperature. guidechem.com

The bromination of pyridinethione derivatives has also been explored. For instance, the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with bromine in acetic acid yields the 3-bromo derivative. mdpi.com This highlights how existing functional groups on the pyridine ring can influence the position of bromination.

Functionalization of Pyridine Rings for Alkyl and Ethyl Substituent Introduction

The introduction of alkyl and ethyl groups onto a pyridine ring is a crucial step in the synthesis of 5-Bromo-2-ethyl-4-methylpyridine. Direct C-H functionalization has emerged as a powerful tool for this purpose. nih.govacs.org Minisci-type reactions, which involve the addition of nucleophilic carbon radicals to a protonated azine, are a common method for pyridine alkylation. acs.org However, these reactions often suffer from a lack of regioselectivity, yielding mixtures of C2 and C4 isomers. acs.org

To overcome this challenge, strategies have been developed to achieve C4-selective alkylation. One such method involves the use of a pocket-type urea (B33335) activation reagent, which enables the C-4 functionalization of pyridines with both ionic and radical nucleophiles. rsc.org Another approach utilizes a simple maleate-derived blocking group to direct Minisci-type decarboxylative alkylation specifically to the C-4 position. nih.govchemrxiv.org

The introduction of an ethyl group can also be achieved through precursor synthesis. For example, a patent describes the synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester, which involves the reaction of 5-bromo-N-ethyl-nicotinamide with methylmagnesium chloride. google.com This demonstrates the construction of the ethyl group as part of a side chain attached to the pyridine ring.

Utilization of Amine Precursors via Diazotization and Halogenation Reactions

The Sandmeyer reaction provides a classic and reliable method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion. acs.orgresearchgate.net This strategy can be effectively applied to the synthesis of bromopyridines.

A patented method for preparing 5-bromo-2-methylpyridine involves the diazotization of 5-amino-2-methylpyridine (B47470). google.com The process includes reacting 5-amino-2-methylpyridine with an acid to form a salt, followed by the addition of bromine and a sodium nitrite (B80452) solution. google.com The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions, which can then undergo hydrolysis to the corresponding hydroxy compounds or be converted to other functionalities. rsc.org

The diazotization of aminopyridines can also be carried out in a DMSO/H2O paste in the presence of trifluoromethanesulfonic acid (TfOH) to form pyridyl triflates. researchgate.net This indicates the versatility of diazonium salt chemistry in accessing a range of substituted pyridines. A simple and efficient method for the diazotization-bromination of arylamines utilizes a polymer-supported bromide via a Sandmeyer-type reaction. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 5-Bromo-2-ethyl-4-methylpyridine Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are particularly valuable for the derivatization of bromopyridines like 5-Bromo-2-ethyl-4-methylpyridine.

Suzuki-Miyaura Cross-Coupling Strategies for Arylation of Bromopyridines

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide, is a premier method for creating biaryl structures. libretexts.org This reaction is widely used for the arylation of bromopyridines due to its tolerance of a broad range of functional groups and generally high yields. mdpi.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₃PO₄ or K₂CO₃, in a suitable solvent system, often a mixture of an organic solvent and water. mdpi.commdpi.comthieme-connect.com The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to afford the arylated pyridine and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura reaction has been successfully applied to various bromopyridine substrates. For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids has been demonstrated. mdpi.com Similarly, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been studied, revealing a regio- and atropselective process. beilstein-journals.org The arylation of 2-bromopyridine (B144113) with arylboronic acids has also been investigated, although in some cases, side products from homocoupling can be observed. researchgate.net

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yielded a series of novel pyridine derivatives in moderate to good yields. mdpi.com This highlights the utility of this reaction in building molecular complexity from a functionalized bromopyridine core.

Other Transition Metal-Catalyzed Coupling Approaches (e.g., Buchwald–Hartwig Amination)

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are crucial for derivatizing bromopyridines. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of aminopyridines from bromopyridines. acs.orgnih.gov This reaction has seen widespread use in heterocyclic chemistry. acs.org

The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes, providing an expedient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgacs.orgscispace.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand (such as 1,3-bis(diphenylphosphino)propane, dppp), and a base (like NaOt-Bu) in a solvent such as toluene (B28343). acs.orgacs.orgchemspider.com

The choice of ligand is critical to overcome the potential chelation of the pyridine nitrogen to the palladium catalyst, which can inhibit the reaction. acs.org Chelating bis(phosphine) ligands are often employed to prevent this and to suppress side reactions. acs.org

Below is a table summarizing key palladium-catalyzed coupling reactions for bromopyridines:

| Reaction Name | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | Bromopyridine, Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Arylpyridine |

| Buchwald-Hartwig Amination | Bromopyridine, Amine | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., dppp), Base (e.g., NaOt-Bu) | Aminopyridine |

These transition metal-catalyzed methods offer a versatile and powerful platform for the synthesis of a wide array of derivatives from 5-Bromo-2-ethyl-4-methylpyridine, facilitating the exploration of their potential applications in various fields.

Novel and Green Chemistry Approaches to 5-Bromo-2-ethyl-4-methylpyridine Synthesis

The synthesis of substituted pyridines is a cornerstone of medicinal and materials chemistry. In the context of producing 5-Bromo-2-ethyl-4-methylpyridine, modern synthetic strategies are increasingly focused on improving efficiency, scalability, and environmental sustainability. These approaches move away from classical, often harsh, synthetic methods towards more elegant and responsible chemical manufacturing.

Development of Efficient and Scalable Synthetic Pathways

An efficient and scalable synthesis of 5-Bromo-2-ethyl-4-methylpyridine would likely commence with the construction of the core pyridine ring, 5-ethyl-2-methylpyridine (B142974), followed by a regioselective bromination. A notable green approach for the precursor involves a one-pot hydrothermal synthesis using ammonium (B1175870) bicarbonate and ethanol, which provides an eco-friendly route with fewer toxic starting materials. researchgate.net This method is advantageous as it builds the substituted pyridine core in a single, high-pressure step. researchgate.net

Once the 2-ethyl-4-methylpyridine (B3349335) precursor is obtained, the subsequent bromination step is critical. For large-scale production, procedures must be reliable and high-yielding. Methodologies developed for analogous compounds, such as the multigram scale synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) from inexpensive starting materials, offer valuable insights. nih.gov Such a process might involve reacting the pyridine precursor with bromine in a specialized steel bomb reaction vessel over several days to ensure high conversion and control over the reaction. nih.gov

Another scalable pathway, adapted from the synthesis of the related 5-bromo-2-methylpyridine, involves a multi-step sequence starting from more readily available precursors like 5-nitro-2-chloropyridine. google.com This pathway includes steps such as condensation with diethyl malonate, decarboxylation, reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction to introduce the bromine atom. google.com Each step in this sequence has been designed for ease of handling and potential for industrial scale-up, with high yields reported for the individual transformations. google.com

| Synthetic Step (Analogous Route) | Starting Material | Key Reagents | Product | Yield | Reference |

| Condensation/Decarboxylation | 5-nitro-2-chloropyridine | Diethyl malonate, Sodium, Toluene, HCl | 5-nitro-2-picoline | 94% | google.com |

| Hydrogenation Reduction | 5-nitro-2-picoline | Pd/C, H₂ | 5-amino-2-methyl pyridine | - | google.com |

| Bromination (Sandmeyer) | 5-amino-2-methyl pyridine | HBr, Liquid Bromine, NaNO₂ | 5-bromo-2-picoline | 92% | google.com |

This table illustrates a scalable pathway for a related compound, demonstrating the potential for high-yield, multi-step synthesis.

Exploration of Solvent-Free or Environmentally Benign Reaction Conditions

Green chemistry principles are increasingly being applied to the synthesis of pyridine derivatives. A key strategy is the reduction or elimination of hazardous organic solvents.

One of the most promising green methods for synthesizing the precursor, 5-ethyl-2-methylpyridine, is the one-pot hydrothermal approach. researchgate.net This reaction uses water as a solvent under high temperature and pressure, with a commercial copper(I) oxide catalyst, avoiding volatile and toxic organic solvents entirely. researchgate.net

For subsequent functionalization of the bromo-pyridine product, such as in palladium-catalyzed cross-coupling reactions, significant progress has been made in using environmentally benign solvent systems. Research on the Suzuki coupling of related bromopyridines has demonstrated the effectiveness of using a mixed solvent of water and 1,4-dioxane. researchgate.netresearchgate.net This reduces the reliance on purely organic, non-aqueous solvents. Furthermore, the use of palladium on carbon (Pd/C) as a catalyst is a green alternative as it can be recovered and recycled multiple times without a significant loss of activity. researchgate.net

| Green Chemistry Approach | Reaction Type | Key Features | Example Substrate | Reference |

| Hydrothermal Synthesis | Pyridine ring formation | One-pot, uses water as solvent, fewer toxic starting materials. | 5-ethyl-2-methylpyridine | researchgate.net |

| Green Solvent System | Suzuki Cross-Coupling | Use of water/1,4-dioxane mixed solvent, microwave heating. | 4-Bromo-2-methylpyridine | researchgate.netresearchgate.net |

| Recyclable Catalyst | Suzuki Cross-Coupling | Pd/C catalyst can be recycled multiple times. | Aryl bromides | researchgate.net |

This table highlights green chemistry strategies applicable to the synthesis of 5-Bromo-2-ethyl-4-methylpyridine and its derivatives.

Synthetic Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing product yield and purity, which is particularly important in multi-step syntheses. Studies on related bromopyridine derivatives provide a clear framework for how the synthesis of 5-Bromo-2-ethyl-4-methylpyridine and its subsequent reactions could be optimized.

A primary area of optimization is in cross-coupling reactions, which are frequently used to functionalize aryl halides. For the Suzuki reaction, a systematic study of bases and catalysts is essential. For instance, in the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine, a combination of potassium carbonate (K₂CO₃) as the base and Pd(dppf)Cl₂ as the catalyst in a water/1,4-dioxane solvent system under microwave irradiation was found to be optimal. researchgate.net This optimized condition increased the reaction yield by 30% to a total yield of 81%. researchgate.net

Similar optimization studies have been conducted for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids. mdpi.com These studies highlight the importance of the choice of palladium catalyst and base, with a combination of tetrakis(triphenylphosphine)palladium(0) and potassium phosphate (B84403) (K₃PO₄) in a dioxane/water mixture proving effective. mdpi.com

The following table summarizes the optimization of Suzuki coupling conditions for a related bromopyridine, illustrating how systematic variation of parameters can enhance yield.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-dioxane (5:1) | 120 (Microwave) | 81 | researchgate.netresearchgate.net |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/Water (4:1) | 85-95 | Moderate to Good | mdpi.com |

This table demonstrates the impact of catalyst and base selection on the yield of Suzuki cross-coupling reactions for bromopyridine derivatives.

Beyond cross-coupling, optimization of each step in a synthetic sequence is vital. In a multi-step synthesis of a complex molecule containing a 5-bromo-4-methyl-nicotinamide core, careful control of reaction temperature was critical for maximizing yield and minimizing byproducts. google.com For example, during a reduction step using sodium borohydride, the temperature was maintained below 10°C during reagent addition to ensure a clean reaction. google.com Similarly, quenching procedures were performed at low temperatures to control the reaction's exothermicity and preserve the product. google.com These examples underscore that yield enhancement is a result of meticulous optimization of all reaction parameters, including reagents, solvents, catalysts, and temperature profiles.

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Ethyl 4 Methylpyridine

Reactions Involving the Bromine Substituent at Position 5

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that allows for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates certain substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for halopyridines. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. wikipedia.org In the case of 5-Bromo-2-ethyl-4-methylpyridine, the pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. However, substitution at the 5-position can also occur, though it is generally less favored than at the ortho and para positions relative to the nitrogen. wikipedia.org

The mechanism of SNAr reactions typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed. While detailed kinetic studies on 5-Bromo-2-ethyl-4-methylpyridine are not extensively available, research on similar bromopyridines and picolines demonstrates their reactivity with various nucleophiles like methoxide, thiomethoxide, phenoxide, and thiophenoxide ions. acs.org The reaction of 5-bromo-1,2,3-triazines with phenols has been shown to proceed via a concerted SNAr mechanism, highlighting that the classical two-step mechanism is not the only pathway. acs.orgnih.gov

| Halopyridine Substrate | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heating is often required to overcome the energy barrier of disrupting aromaticity. youtube.com |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Basic aqueous solution. wikipedia.org |

| 5-Bromo-1,2,3-triazine | Phenols | 5-Aryloxy-1,2,3-triazines | Occurs in the presence of a base. acs.org |

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a powerful method in organometallic chemistry for converting organic halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organobromides. wikipedia.org For 5-Bromo-2-ethyl-4-methylpyridine, treatment with an organolithium reagent, such as n-butyllithium, can lead to the formation of 2-ethyl-4-methyl-5-lithiopyridine. This lithiated intermediate is a potent nucleophile and can be used to introduce a wide range of functional groups at the 5-position.

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org The reaction is often fast, even at low temperatures, and can be more rapid than nucleophilic addition or proton transfer. wikipedia.org The development of methods using a combination of reagents like i-PrMgCl and n-BuLi has allowed for selective bromine-metal exchange on bromoheterocycles under non-cryogenic conditions, even in the presence of acidic protons. nih.gov This highlights the versatility and ongoing development of metal-halogen exchange reactions for the functionalization of heterocyclic compounds. tcnj.edursc.org

Reductive Debromination and its Mechanistic Nuances

Reductive debromination is a chemical transformation that involves the removal of a bromine atom and its replacement with a hydrogen atom. This reaction can be achieved using various reducing agents. nih.gov While specific studies on the reductive debromination of 5-Bromo-2-ethyl-4-methylpyridine are not prevalent, the general principles can be applied. For instance, thermolysis of 5-bromouracils in N,N-dialkylamides leads to reductive debromination through a one-electron transfer process. rsc.org

The mechanism of reductive debromination can vary depending on the substrate and the reducing agent. In some cases, it may proceed through a radical mechanism. For vicinal dibromides, reductive debromination can be stereospecific. For example, the use of o- and m-anisidines as debrominating agents for vic-dibromides results in a trans-stereospecific reaction. nih.gov It is proposed that easily oxidizable aromatic compounds can transfer an electron to the bromide. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is a site of significant chemical reactivity due to its basicity and the presence of a lone pair of electrons.

N-Oxidation and its Role in Subsequent C-H Functionalization

The nitrogen atom of pyridine and its derivatives can be oxidized to form pyridine N-oxides. wikipedia.org This transformation is typically achieved using peroxy acids. wikipedia.org The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, making it more reactive towards both electrophilic and nucleophilic reagents. researchgate.net

The formation of the N-oxide enhances the reactivity of the C-H bonds at the 2- and 4-positions, facilitating their functionalization. wikipedia.org For example, palladium-catalyzed C-H functionalization of pyridine N-oxides allows for highly selective alkenylation and direct arylation at the ortho position. acs.orgnih.govsemanticscholar.org Photoredox catalysis using pyridine N-oxides as hydrogen atom transfer (HAT) precursors has been developed for the alkylation and heteroarylation of unactivated C(sp³)-H bonds. acs.orgnih.gov This method showcases the utility of N-oxidation in activating otherwise inert C-H bonds for further transformation. rsc.org

| Oxidizing Agent | Substrate | Product | Key Features |

|---|---|---|---|

| Peroxybenzoic acid | Pyridine | Pyridine-N-oxide | First reported synthesis of pyridine-N-oxide. wikipedia.org |

| m-CPBA/HF/DMF | Substituted Pyridines | Pyridine N-oxides | Excellent yields for various pyridines. arkat-usa.org |

| H₂O₂/Methyltrioxorhenium (MTO) | 3- and 4-substituted pyridines | Corresponding N-oxides | High yields with catalytic amounts of MTO. arkat-usa.org |

Salt Formation and Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base, readily forming salts with acids. This property is fundamental to many of its applications and purification procedures.

Furthermore, the nitrogen atom serves as a ligand in coordination chemistry, forming complexes with a wide variety of metal ions. wikipedia.org The coordination chemistry of pyridine-type ligands is extensive and has been utilized to construct functional materials and molecular assemblies. acs.orgnih.gov The electronic properties of the metal center in these complexes can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, the introduction of electron-withdrawing groups on the pyridine ring can lead to a significant shift in the redox potentials of the resulting metal complex. nih.gov The coordination of substituted pyridine N-oxides with metal cations has also been studied, further expanding the scope of their application in inorganic and materials chemistry. acs.org

Transformations at the Ethyl and Methyl Substituents

The ethyl and methyl groups on the pyridine ring are analogous to benzylic positions, exhibiting enhanced reactivity at the alpha-carbon due to resonance stabilization of radical or anionic intermediates by the aromatic ring. This allows for selective transformations such as oxidation and functionalization at these sites.

The alkyl side chains of 5-Bromo-2-ethyl-4-methylpyridine can be oxidized to form the corresponding carboxylic acids. This transformation is a common strategy in the synthesis of pyridinecarboxylic acids, which are valuable intermediates in pharmaceuticals and agrochemicals. The oxidation of alkylpyridines can be achieved using strong oxidizing agents under elevated temperatures. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid, a process that involves the oxidation of both alkyl groups followed by decarboxylation. google.comwikipedia.org

The complete oxidation of both the ethyl and methyl groups on 5-Bromo-2-ethyl-4-methylpyridine would lead to the formation of 5-bromo-pyridine-2,4-dicarboxylic acid. The reaction typically requires harsh conditions, and the choice of oxidant can influence the outcome. Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), and vanadium pentoxide (V₂O₅) in sulfuric acid. google.com The reactivity of the alkyl group can be influenced by the deactivating effect of other substituents on the ring; for example, electron-withdrawing groups can make the oxidation more difficult. google.com

| Reagent | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) | High temperature (180-370°C) and pressure (20-500 atm) | Pyridinecarboxylic acids | google.com |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | Pyridinecarboxylic acids | acs.org |

| Vanadium Pentoxide (V₂O₅) / Sulfuric Acid (H₂SO₄) | Heat (up to 150°C) | Aryl carboxylic acids | google.com |

The alpha-positions of the ethyl and methyl groups are susceptible to functionalization, most notably through free-radical halogenation. This reactivity is attributed to the stability of the resulting radical intermediate, which is delocalized over the pyridine ring. A common reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like light (hν) or heat. youtube.comlibretexts.org This method allows for the selective introduction of a bromine atom at the alpha-carbon of the alkyl side chain. youtube.com

In the case of 5-Bromo-2-ethyl-4-methylpyridine, there are two potential sites for alpha-functionalization: the methylene (B1212753) (-CH₂-) group of the ethyl substituent and the methyl (-CH₃) group. The reaction is expected to show regioselectivity, favoring the formation of a more stable radical. The secondary radical formed by hydrogen abstraction from the ethyl group is generally more stable than the primary radical formed from the methyl group. Consequently, alpha-halogenation is more likely to occur at the ethyl substituent.

| Reaction Type | Reagent | Typical Conditions | Expected Product with 5-Bromo-2-ethyl-4-methylpyridine | Reference |

|---|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | Light (hν) or heat, CCl₄ | 5-Bromo-2-(1-bromoethyl)-4-methylpyridine | youtube.comlibretexts.org |

| Lewis Acid Catalyzed Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), ZrCl₄ | Room temperature, CH₂Cl₂ | 5-Bromo-2-(1-bromoethyl)-4-methylpyridine | nih.gov |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

When 5-Bromo-2-ethyl-4-methylpyridine undergoes reactions, the outcome is governed by the principles of regioselectivity and chemoselectivity, which determine the position and type of chemical change.

Regioselectivity refers to the preference for reaction at one position over another. In this molecule, a key regioselective challenge is differentiating between the ethyl and methyl groups.

During oxidation , harsh conditions tend to oxidize both alkyl groups. Achieving selective oxidation of one group over the other would require carefully controlled conditions and milder reagents, potentially exploiting subtle differences in their electronic or steric environments.

During radical alpha-functionalization , the reaction is predicted to be highly regioselective for the ethyl group. The abstraction of a hydrogen atom from the methylene position of the ethyl group leads to a more stable secondary radical compared to the primary radical that would form from the methyl group. This difference in radical stability directs the functionalization to the ethyl side chain.

Chemoselectivity involves the competition between different reactive sites on the molecule. For 5-Bromo-2-ethyl-4-methylpyridine, this primarily involves reactions at the alkyl side chains versus reactions on the pyridine ring.

Under free-radical conditions (e.g., using NBS), reactions are highly chemoselective for the alkyl side chains. The aromatic pyridine ring is generally unreactive towards radical attack under these conditions.

Under nucleophilic aromatic substitution conditions, the bromine atom at position 5 could potentially act as a leaving group, although such reactions often require strong nucleophiles and harsh conditions.

The interplay between the activating/directing effects of the alkyl groups and the deactivating effect of the bromine atom and the ring nitrogen creates a complex reactivity profile that can be exploited for selective synthesis.

Mechanistic Investigations of Reactions Involving 5 Bromo 2 Ethyl 4 Methylpyridine

Elucidation of Reaction Mechanisms for Bromopyridine Transformations

The transformation of bromopyridines, including 5-Bromo-2-ethyl-4-methylpyridine, is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups. The elucidation of the mechanisms governing these transformations often involves a combination of kinetic analysis and isotopic labeling to map the reaction coordinates and identify key intermediates.

Kinetic studies are essential for determining the rate of a chemical reaction and identifying the slowest step in a multi-step sequence, known as the rate-determining step (RDS). By systematically varying the concentration of reactants, catalysts, and other additives while monitoring the reaction progress over time, a rate law can be established.

For a typical transition metal-catalyzed cross-coupling reaction involving 5-Bromo-2-ethyl-4-methylpyridine, such as a Suzuki-Miyaura coupling with an arylboronic acid, kinetic experiments would be designed to probe the influence of each component. For instance, the reaction rate's dependence on the concentrations of the bromopyridine, the boronic acid, the palladium catalyst, and the base would be measured. A finding that the reaction rate is independent of the boronic acid concentration but linearly dependent on the bromopyridine and catalyst concentrations would suggest that the oxidative addition of the C-Br bond to the metal center is the rate-determining step. Conversely, if the rate depends on the base concentration, a step involving the base, such as the transmetalation or catalyst regeneration, might be rate-limiting. These studies provide critical data for understanding and overcoming reaction barriers.

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. nih.gov In reactions involving 5-Bromo-2-ethyl-4-methylpyridine, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be incorporated into the molecule. researchgate.net

A notable strategy for the isotopic labeling of pyridines is the use of a dearomatization-rearomatization sequence. researchgate.net Specifically, ¹⁵N-labeling can be achieved through a process involving pyridine (B92270) ring-opening to form Zincke imine intermediates, followed by ring-closure with a labeled nitrogen source like ¹⁵NH₄Cl. nih.govacs.org This method allows for the synthesis of [¹⁵N]-5-Bromo-2-ethyl-4-methylpyridine. Using this labeled compound in a reaction and analyzing the product distribution via mass spectrometry can confirm whether the nitrogen atom is retained, exchanged, or lost, thereby validating or refuting a proposed mechanism. For example, in a ring-transformation reaction, tracking the ¹⁵N label would unambiguously determine if the original pyridine ring remains intact. This approach is particularly valuable for complex rearrangements or when distinguishing between intermolecular and intramolecular processes. nih.govresearchgate.net

Table 1: Hypothetical Isotope Tracing in a Reaction of 5-Bromo-2-ethyl-4-methylpyridine

| Reactant | Isotopic Label | Reaction Type | Expected Product | Mechanistic Insight |

|---|---|---|---|---|

| [¹⁵N]-5-Bromo-2-ethyl-4-methylpyridine | ¹⁵N | Suzuki Coupling | ¹⁵N-labeled biaryl product | Confirms the pyridine ring remains intact throughout the catalytic cycle. nih.gov |

| 5-Bromo-2-ethyl-4-(methyl-d₃)pyridine | ²H (Deuterium) | C-H Activation | Deuterium-labeled functionalized product | Determines the site and nature of C-H bond cleavage. nih.gov |

Understanding Transition States and Reaction Intermediates

While reactants and products are stable, most chemical reactions proceed through high-energy, transient structures known as transition states and short-lived, but potentially detectable, species called reaction intermediates. Characterizing these fleeting structures is key to a deep mechanistic understanding.

In some cases, reaction intermediates can be observed directly using spectroscopic techniques under specific conditions. For reactions involving pyridines, Lewis acid activation is a common strategy. nih.gov The addition of a Lewis acid like boron trifluoride (BF₃·OEt₂) to 5-Bromo-2-ethyl-4-methylpyridine would lead to the formation of a Lewis acid-base adduct. acs.org This adduct, a key intermediate, can often be characterized by multinuclear NMR spectroscopy (e.g., ¹¹B, ¹⁹F, ¹³C NMR), which would show significant chemical shift changes compared to the free pyridine, confirming the coordination of the Lewis acid to the pyridine nitrogen. acs.org In transition metal-mediated reactions, intermediates such as the oxidative addition complex (e.g., an LₙPd(II)(Aryl)(Br) species) may be detectable at low temperatures, preventing their rapid conversion to subsequent species in the catalytic cycle.

Due to their fleeting nature, transition states cannot be isolated or directly observed. Their structures and energies are therefore investigated using computational chemistry. nih.gov Methods like Density Functional Theory (DFT) are used to model the potential energy surface of a reaction. mdpi.com For a reaction of 5-Bromo-2-ethyl-4-methylpyridine, computational studies can calculate the activation energies for different possible pathways. nih.gov For example, in a nucleophilic aromatic substitution, modeling can determine whether the attack is more favorable at the C2 or C6 position by comparing the energies of the respective transition states. These calculations reveal that C-P bond formation in phosphonation reactions occurs via an SₙAr pathway and that phosphine (B1218219) elimination is the rate-determining step. acs.org Such models provide detailed geometric information about the transition state, such as bond lengths and angles, offering a virtual snapshot of the moment of bond formation or cleavage. nih.gov

Catalytic Cycle Analysis in Transition Metal-Mediated Reactions

Transition metal catalysis is frequently used for the functionalization of bromopyridines. nih.gov A complete understanding of the reaction requires an analysis of the entire catalytic cycle, which typically consists of several elementary steps that regenerate the active catalyst.

The Suzuki-Miyaura cross-coupling reaction provides a classic example of a catalytic cycle relevant to 5-Bromo-2-ethyl-4-methylpyridine. mdpi.com The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

Oxidative Addition: The cycle begins with the reaction of the active Pd(0) catalyst with 5-Bromo-2-ethyl-4-methylpyridine. The C-Br bond is broken, and the palladium inserts itself to form a square planar Pd(II) intermediate.

Transmetalation: The organoborane (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide and forming a new Pd(II) species containing both organic partners.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then enter another cycle.

Each step in this cycle can be investigated using the kinetic, spectroscopic, and computational methods described previously to identify the rate-determining step and any off-cycle or deactivation pathways. nih.gov

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Change in Pd Oxidation State | Species Involving the Pyridine |

|---|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-Br bond of the bromopyridine. | 0 → +2 | (L)₂Pd(II)(5-(2-ethyl-4-methylpyridyl))Br |

| Transmetalation | The organic group from the boronic acid replaces the bromide on the Pd center. | No change | (L)₂Pd(II)(5-(2-ethyl-4-methylpyridyl))(R) |

| Reductive Elimination | The two organic groups couple and detach from the Pd center, forming the product. | +2 → 0 | Product is released; catalyst is regenerated. |

Ligand Effects on Catalytic Efficiency and Selectivity

In palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount in determining the reaction's success. Ligands modulate the electronic and steric properties of the metal center, which in turn influences the rates of key catalytic steps such as oxidative addition, transmetalation, and reductive elimination. For a hypothetical reaction involving 5-Bromo-2-ethyl-4-methylpyridine, one could surmise the general roles that different classes of phosphine ligands might play.

For instance, electron-rich, bulky monodentate ligands like those from the biarylphosphine class (e.g., XPhos, SPhos) are often effective in promoting the oxidative addition of aryl bromides and can facilitate challenging coupling reactions. In contrast, bidentate phosphine ligands (e.g., dppf, BINAP) can offer greater stability to the catalytic complex, which can be beneficial in preventing catalyst decomposition at elevated temperatures. However, without specific experimental data for 5-Bromo-2-ethyl-4-methylpyridine, any discussion of ligand effects remains speculative. The steric hindrance provided by the ethyl and methyl groups on the pyridine ring, in conjunction with the electronic nature of the bromine atom, would undoubtedly influence the optimal ligand choice.

A hypothetical data table illustrating the kind of results expected from a ligand screening study is presented below. It is important to note that this data is purely illustrative and not based on actual experimental results for 5-Bromo-2-ethyl-4-methylpyridine.

Hypothetical Ligand Screening for a Suzuki Coupling Reaction

| Entry | Ligand | Yield (%) | Selectivity (desired product:side product) |

|---|---|---|---|

| 1 | PPh₃ | 45 | 80:20 |

| 2 | XPhos | 92 | >99:1 |

| 3 | SPhos | 88 | 98:2 |

Role of Additives and Solvents in Reaction Pathways

The reaction medium, including the solvent and any additives, plays a critical role in the reaction pathway. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction. For palladium-catalyzed couplings, a wide range of solvents from polar aprotics like DMF and dioxane to nonpolar solvents like toluene (B28343) are commonly employed. The choice of solvent is often crucial for achieving high yields and can significantly affect the reaction mechanism.

Additives, such as bases in Suzuki couplings or copper co-catalysts in Sonogashira reactions, are also integral to the catalytic cycle. The nature of the base can impact the transmetalation step in Suzuki reactions, while the presence of a copper co-catalyst in Sonogashira couplings facilitates the formation of the key copper acetylide intermediate.

An illustrative data table for the effect of solvents on a hypothetical reaction is shown below. This table is for conceptual purposes only.

Hypothetical Solvent Screening

| Entry | Solvent | Additive | Yield (%) |

|---|---|---|---|

| 1 | Toluene | K₂CO₃ | 75 |

| 2 | Dioxane | K₂CO₃ | 85 |

| 3 | DMF | K₂CO₃ | 60 |

Computational and Theoretical Studies on 5 Bromo 2 Ethyl 4 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model the electronic structure of a compound, offering insights into its stability and reactivity. For 5-Bromo-2-ethyl-4-methylpyridine, such calculations would illuminate the influence of its substituent groups—bromo, ethyl, and methyl—on the pyridine (B92270) ring.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electron density. For 5-Bromo-2-ethyl-4-methylpyridine, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would precisely compute the bond lengths, bond angles, and dihedral angles.

The optimization process would reveal how the substituents distort the pyridine ring from a perfect hexagon. For instance, the steric hindrance between the ethyl group at position 2 and the methyl group at position 4, as well as the electronic influence of the bromine atom at position 5, would lead to specific adjustments in the ring's geometry. In studies of similar substituted pyridines, such as 2-amino-5-bromo-4-methylpyridine, DFT has been successfully used to predict these structural parameters. researchgate.net The resulting data from a DFT optimization of 5-Bromo-2-ethyl-4-methylpyridine would be presented in a table detailing each geometric parameter.

Table 1: Predicted Optimized Geometric Parameters for 5-Bromo-2-ethyl-4-methylpyridine (Conceptual) (Note: This table is illustrative as specific research data is not available. The values represent the type of data obtained from DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-C3 | ~1.39 Å |

| Bond Length | C5-Br | ~1.90 Å |

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Bond Angle | C3-C4-C5 | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. For 5-Bromo-2-ethyl-4-methylpyridine, FMO analysis would calculate the energies of these orbitals.

From the HOMO and LUMO energies, various reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and softness (S). mdpi.commaterialsciencejournal.org These indices provide quantitative measures of the molecule's behavior in chemical reactions. For example, studies on other substituted pyridines have used these calculations to understand their reaction pathways. mdpi.com

Table 2: Conceptual Frontier Molecular Orbital Properties and Reactivity Indices (Note: This table illustrates the concepts and the type of data generated from FMO analysis.)

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | -½(ELUMO + EHOMO) | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | ½(ELUMO - EHOMO) | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. This map is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (positive-seeking) and nucleophilic (negative-seeking) attack.

For 5-Bromo-2-ethyl-4-methylpyridine, an MEP map would show the most negative potential (typically colored red or yellow) concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. mdpi.com Positive potential (colored blue) would likely be found around the hydrogen atoms of the ethyl and methyl groups, as well as near the bromine atom, indicating sites susceptible to nucleophilic attack. Such analyses have been performed on related pyridine systems to successfully predict their reactive behavior. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental results for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule.

For 5-Bromo-2-ethyl-4-methylpyridine, these calculations would provide a theoretical spectrum detailing the chemical shift (in ppm) for each magnetically distinct proton and carbon atom. The predicted shifts would be influenced by the electronic environment of each nucleus, as determined by the bromo, ethyl, and methyl substituents. For example, the protons on the carbon adjacent to the electronegative nitrogen atom would be expected to have a higher chemical shift (downfield) compared to others. These theoretical values can be validated by comparing them to experimental NMR data obtained from a real sample, with known spectra of similar compounds like 5-Bromo-2-methylpyridine (B113479) chemicalbook.com and 5-Ethyl-2-methylpyridine (B142974) spectrabase.com serving as useful references.

Table 3: Conceptual Predicted 1H and 13C NMR Chemical Shifts (ppm) for 5-Bromo-2-ethyl-4-methylpyridine (Note: This table is illustrative. Specific shifts are dependent on the computational method and solvent model used.)

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| C2 | - | ~160 |

| C3 | ~7.5 | ~125 |

| C4 | - | ~148 |

| C5 | - | ~118 |

| C6 | ~8.4 | ~150 |

| Methyl (on C4) | ~2.4 | ~18 |

| Ethyl-CH2 (on C2) | ~2.8 | ~25 |

Theoretical calculations are also employed to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes can be obtained. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms.

For 5-Bromo-2-ethyl-4-methylpyridine, these calculations would predict the frequencies and intensities of characteristic vibrations, such as C-H stretching from the alkyl groups and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and the C-Br stretching mode. Comparing these calculated frequencies (often scaled by a factor to correct for systematic errors in the theoretical method) with experimental IR and Raman spectra is a powerful method for confirming the structure and assigning the observed spectral bands to specific molecular motions. Such vibrational analyses have been extensively reported for other substituted pyridines. researchgate.netresearchgate.net

UV-Vis Absorption Spectrum Simulation

The electronic absorption properties of 5-Bromo-2-ethyl-4-methylpyridine can be predicted using time-dependent density functional theory (TD-DFT). These simulations are crucial for interpreting experimental spectra and understanding the electronic transitions within the molecule. The calculations are typically performed in both gas phase and solution to account for solvent effects.

Simulations often show that the principal absorption bands in the UV-Vis spectrum of substituted pyridines arise from π → π* and n → π* transitions. For 5-Bromo-2-ethyl-4-methylpyridine, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to these transitions. The presence of the bromine atom and alkyl groups influences the energy levels of these orbitals, causing shifts in the absorption maxima compared to unsubstituted pyridine.

Below is a representative data table of simulated UV-Vis absorption data for a substituted pyridine in a common solvent like ethanol, illustrating the type of information generated from these studies.

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 275 | 0.025 | n → π |

| S0 → S2 | 250 | 0.150 | π → π |

| S0 → S3 | 215 | 0.450 | π → π* |

Theoretical Exploration of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving 5-Bromo-2-ethyl-4-methylpyridine. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

Energy Profile Calculations for Different Reaction Paths

Energy profile calculations, typically performed using DFT methods, are essential for understanding the kinetics and thermodynamics of reactions. For 5-Bromo-2-ethyl-4-methylpyridine, these calculations can be applied to study reactions such as nucleophilic aromatic substitution or cross-coupling reactions.

The calculations involve determining the energies of reactants, transition states, intermediates, and products. The resulting energy profile provides the activation energy, which is a key determinant of the reaction rate. For example, in a hypothetical nucleophilic substitution reaction, the energy profile would show the energy barrier for the incoming nucleophile to displace the bromide ion.

The following table presents a hypothetical energy profile for two competing reaction pathways, demonstrating how computational data can be used to predict reaction outcomes.

| Species | Pathway A Energy (kcal/mol) | Pathway B Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +25.3 | +30.1 |

| Intermediate | +5.2 | Not Applicable |

| Transition State 2 | Not Applicable | Not Applicable |

| Products | -10.8 | -5.4 |

Conformational Analysis and Tautomerism Studies

The three-dimensional structure and potential tautomeric forms of 5-Bromo-2-ethyl-4-methylpyridine significantly influence its reactivity and physical properties.

Conformational Analysis: The presence of a flexible ethyl group at the 2-position means that 5-Bromo-2-ethyl-4-methylpyridine can exist in different conformations. Computational studies can identify the most stable conformers by rotating the C-C bond of the ethyl group and calculating the corresponding energy. The lowest energy conformation is the most populated at equilibrium. These studies often reveal that steric hindrance between the ethyl group and the methyl group or the nitrogen atom of the pyridine ring plays a crucial role in determining the preferred conformation.

Tautomerism Studies: While pyridine itself does not exhibit significant tautomerism, the presence of substituents can, in some cases, lead to the formation of different tautomeric forms. For 5-Bromo-2-ethyl-4-methylpyridine, theoretical calculations can be used to investigate the relative stability of any potential tautomers, such as those that might arise from proton migration. These studies typically show that the aromatic pyridine form is overwhelmingly more stable than any potential non-aromatic tautomers.

Non-Covalent Interaction Analysis in Solution and Solid State

Non-covalent interactions are critical in determining the condensed-phase behavior of 5-Bromo-2-ethyl-4-methylpyridine, including its solubility and crystal packing.

In the solid state , the arrangement of molecules in the crystal lattice is governed by a balance of various non-covalent interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (if suitable donors are present), and π-π stacking between pyridine rings. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these interactions. These analyses can reveal, for instance, the presence of a C-H···N hydrogen bond or a Br···π interaction, which dictates the packing motif of the crystal.

In solution , the interactions between 5-Bromo-2-ethyl-4-methylpyridine and solvent molecules determine its solubility and can influence its reactivity. Implicit and explicit solvent models can be used to simulate these interactions. For example, in a polar solvent, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic interactions. Understanding these interactions is key to predicting the behavior of the compound in different solvent environments.

Applications of 5 Bromo 2 Ethyl 4 Methylpyridine As a Versatile Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing the Pyridine (B92270) Core

The pyridine scaffold of 5-Bromo-2-ethyl-4-methylpyridine serves as a foundational element for the synthesis of more intricate heterocyclic systems. Pyridine-fused heterocycles are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their distinct structural features and enhanced biological and electronic properties. ias.ac.in

Annulation, the process of building a new ring onto a pre-existing one, is a key strategy for creating fused heterocyclic systems. The bromine atom at the 5-position and the methyl group at the 4-position of 5-Bromo-2-ethyl-4-methylpyridine offer reactive sites for such transformations. For instance, intramolecular cyclization reactions can be designed to form rings fused to the pyridine core. A general approach involves the chemical modification of the substituents to introduce functionalities that can react with each other or with the pyridine ring itself to close a new ring.

One illustrative, though general, strategy involves the conversion of the bromo-substituent via a metal-catalyzed cross-coupling reaction to introduce a side chain containing a nucleophilic or electrophilic center. This new side chain can then react with the methyl group (after its activation) or an adjacent position on the pyridine ring to form a fused system. The synthesis of furo[2,3-b]pyridines, for example, often involves constructing the furan (B31954) ring onto a pre-existing pyridine structure. ias.ac.in While direct examples involving 5-Bromo-2-ethyl-4-methylpyridine are not extensively documented in the provided results, the principles of annulation reactions on substituted pyridines are well-established.

| Fused Heterocycle Type | General Synthetic Strategy | Potential Application |

| Furo[2,3-b]pyridine | Construction of a furan ring onto the pyridine core. ias.ac.in | Pharmaceuticals, Materials Science ias.ac.in |

| Pyrrolo[2,3-b]pyridine | Construction of a pyrrole (B145914) ring onto the pyridine core. ias.ac.in | Pharmaceuticals, Materials Science ias.ac.in |

| Thieno[2,3-b]pyridine | Construction of a thiophene (B33073) ring onto the pyridine core. | Pharmaceuticals, Materials Science |

This table presents generalized strategies for forming fused heterocyclic systems based on the pyridine core.

The functional groups on 5-Bromo-2-ethyl-4-methylpyridine allow for the sequential introduction of various substituents, leading to the formation of highly decorated pyridine derivatives. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of a carbon-carbon bond by coupling the bromopyridine with an organoboron compound.

For example, a study on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrated its use in Suzuki cross-coupling reactions to synthesize a series of novel pyridine derivatives with various aryl groups. mdpi.com This methodology can be extrapolated to 5-Bromo-2-ethyl-4-methylpyridine, where the bromine at the 5-position can be replaced with a variety of aryl or other organic fragments. The ethyl and methyl groups can also be functionalized, although this typically requires more specific and often harsher reaction conditions. This step-wise functionalization provides access to a diverse library of poly-substituted pyridines that would be difficult to synthesize through other methods. acs.org

| Reaction Type | Reagent | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acids | Aryl-substituted pyridines mdpi.com |

| Buchwald-Hartwig Amination | Amines | Amino-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |

| Stille Coupling | Organostannanes | Substituted pyridines |

This table illustrates the potential for creating poly-substituted pyridine derivatives from a bromo-pyridine precursor through various cross-coupling reactions.

Role in the Synthesis of Chemical Probes and Research Reagents

Chemical probes are small molecules used to study and manipulate biological systems, while research reagents are compounds used in various scientific investigations. The versatility of 5-Bromo-2-ethyl-4-methylpyridine makes it a valuable starting material for the synthesis of such molecules.

The ability to introduce a wide range of functional groups through the bromine atom allows for the incorporation of reporter groups, such as fluorescent tags or biotin, which are essential for visualizing and isolating biological targets. Furthermore, the pyridine core itself is a common feature in many biologically active molecules, and derivatives of 5-Bromo-2-ethyl-4-methylpyridine can be used to explore structure-activity relationships in drug discovery programs. For instance, a related compound, 5-bromo-2-methylpyridin-3-amine, was used to synthesize derivatives that were investigated for their biological activities. mdpi.com This highlights the potential of such substituted pyridines as scaffolds for developing new chemical probes and research reagents.

Functional Materials Precursors

Information regarding the use of 5-Bromo-2-ethyl-4-methylpyridine in the synthesis of precursors for functional materials is not available in the reviewed scientific literature. Consequently, no detailed research findings or data tables can be provided for this section.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Investigations of 5 Bromo 2 Ethyl 4 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled method for the definitive structural assignment of organic molecules in solution. For 5-Bromo-2-ethyl-4-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms within the 5-Bromo-2-ethyl-4-methylpyridine molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For 5-Bromo-2-ethyl-4-methylpyridine, a key correlation would be observed between the methylene (B1212753) protons (-CH2-) and the methyl protons (-CH3) of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity. This is critical for confirming the substitution pattern and for studying the molecule's preferred conformation. For example, a NOESY cross-peak between the protons of the ethyl group at position 2 and the proton at position 3 would confirm their adjacency.

A complete assignment of the ¹H and ¹³C NMR signals for 5-Bromo-2-ethyl-4-methylpyridine, based on these techniques, is predicted in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyridine-H3 | ~7.5 | ~140 | C2, C4, C5 |

| Pyridine-H6 | ~8.3 | ~150 | C2, C4, C5 |

| Ethyl-CH2 | ~2.8 | ~25 | C2, C(Ethyl)-CH3 |

| Ethyl-CH3 | ~1.3 | ~14 | C2, C(Ethyl)-CH2 |

| Methyl-CH3 | ~2.4 | ~18 | C3, C4, C5 |

| Pyridine-C2 | - | ~160 | H3, H(Ethyl)-CH2 |

| Pyridine-C4 | - | ~145 | H3, H(Methyl)-CH3 |

| Pyridine-C5 | - | ~120 | H3, H6, H(Methyl)-CH3 |

Dynamic NMR for Conformational and Exchange Process Studies

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating molecular motions that occur on the NMR timescale. researchgate.net For 5-Bromo-2-ethyl-4-methylpyridine, DNMR could be employed to study the conformational dynamics, particularly the rotation around the C2-C(ethyl) bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of 5-Bromo-2-ethyl-4-methylpyridine, confirming its atomic composition. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Predicted HRMS Data for 5-Bromo-2-ethyl-4-methylpyridine (C₈H₁₀BrN)

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 199.0048 | 201.0027 |

| [M+H]⁺ | 200.0126 | 202.0105 |

MS/MS for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. This technique is invaluable for elucidating the structure of the molecule by identifying characteristic neutral losses and fragment ions.

For 5-Bromo-2-ethyl-4-methylpyridine, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted aromatic compounds, leading to a stable benzylic-type cation.

Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty-type rearrangement.

Loss of a bromine radical (•Br): Resulting in a pyridinium (B92312) ion.

Cleavage of the pyridine (B92270) ring: Leading to smaller charged fragments.

The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cdnsciencepub.comrsc.orgaps.orgresearchgate.net For 5-Bromo-2-ethyl-4-methylpyridine, these methods would be used to confirm the presence of the pyridine ring and the alkyl substituents.

Predicted Vibrational Frequencies for 5-Bromo-2-ethyl-4-methylpyridine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400 - 1600 |

| C-H (alkyl) | Bending | 1350 - 1470 |

| C-Br | Stretching | 500 - 600 |

The IR spectrum would be expected to show strong absorptions for the C-H stretching and bending modes, as well as the ring stretching vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C=C bonds of the pyridine ring. Together, the IR and Raman spectra offer a comprehensive vibrational fingerprint of 5-Bromo-2-ethyl-4-methylpyridine.

Single-Crystal X-ray Diffraction (SCXRD) Methodology for Absolute Structure Determination

There are no publicly available research articles or database entries that report the use of Single-Crystal X-ray Diffraction (SCXRD) for the analysis of 5-Bromo-2-ethyl-4-methylpyridine. Consequently, no crystallographic data, such as unit cell dimensions, space group, or detailed atomic coordinates, can be presented. The absolute configuration of the molecule remains undetermined by this definitive technique.

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Similarly, the scientific literature lacks specific, detailed protocols for the chromatographic analysis of 5-Bromo-2-ethyl-4-methylpyridine. While general chromatographic principles would apply to its purification and purity assessment, no published studies provide data on specific methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), that have been optimized for this compound. Therefore, information regarding retention times, solvent systems, column specifications, and validation of analytical methods is not available.

In the absence of dedicated research on 5-Bromo-2-ethyl-4-methylpyridine, it is not possible to provide the requested detailed research findings or data tables. The scientific community has yet to publish in-depth structural and analytical studies on this specific chemical entity.

Future Research Directions and Challenges for 5 Bromo 2 Ethyl 4 Methylpyridine

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 5-Bromo-2-ethyl-4-methylpyridine, future research will likely focus on moving beyond traditional, often harsh, bromination and multi-step synthetic sequences.

Key areas for development include:

C-H Activation/Functionalization: Direct, late-stage C-H bromination of a 2-ethyl-4-methylpyridine (B3349335) precursor offers a highly atom-economical route. Research into selective catalysts, potentially based on palladium, rhodium, or ruthenium, could enable the direct installation of the bromo group at the C5 position, minimizing waste and simplifying purification.

Flow Chemistry and Process Optimization: Continuous flow synthesis presents an opportunity to improve the safety and efficiency of hazardous reactions, such as bromination. Future studies could focus on developing flow protocols that allow for precise control of reaction parameters (temperature, pressure, stoichiometry), leading to higher yields and purity while minimizing reaction times.

Bio-catalytic Approaches: The use of enzymes, such as halogenases, for regioselective halogenation is a growing area of interest. Investigating enzymatic routes for the synthesis of 5-Bromo-2-ethyl-4-methylpyridine could offer a highly sustainable and selective alternative to traditional chemical methods.

A comparison of potential synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Traditional Multi-step Synthesis | Well-established procedures for related pyridines. | Low overall yield, significant waste generation, use of hazardous reagents. |

| C-H Activation | High atom economy, reduced number of steps. | Achieving high regioselectivity at the C5 position, catalyst cost and stability. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | High initial setup cost, potential for channel clogging with solid byproducts. |

| Biocatalysis (e.g., Halogenases) | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, limited substrate scope. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The bromine atom at the C5 position and the alkyl substituents at C2 and C4 endow 5-Bromo-2-ethyl-4-methylpyridine with a rich, yet largely unexplored, reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of complex molecules.

Promising areas of exploration include:

Cross-Coupling Reactions: While Suzuki and similar palladium-catalyzed cross-coupling reactions are established for bromopyridines, there is scope for exploring a wider range of coupling partners. mdpi.com Investigating reactions with novel organoboron, organosilicon, and organozinc reagents could lead to new classes of functionalized pyridines. The development of catalysts that are effective for the sterically hindered environment of the 5-bromo-2,4-disubstituted pyridine (B92270) core is a key challenge.

Metal-Halogen Exchange: Grignard or organolithium reagents formed via metal-halogen exchange at the C5 position would be powerful intermediates. Research is needed to optimize the conditions for this exchange and to explore the subsequent reactions of these intermediates with a variety of electrophiles.